1,9-Dideoxyforskolin

描述

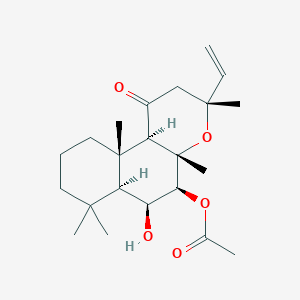

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMDXUDDJYAIB-SUCLLAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040384 | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64657-18-7 | |

| Record name | (-)-1,9-Dideoxyforskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-DIDEOXYFORSKOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAW710HWIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1,9 Dideoxyforskolin

Strategies for the De Novo Synthesis of 1,9-Dideoxyforskolin

The complete chemical synthesis of this compound from simple starting materials, known as de novo synthesis, presents a significant challenge due to the molecule's complex, stereochemically rich structure. Research efforts have focused on biomimetic approaches and the optimization of synthetic routes to achieve higher yields and stereocontrol.

Biomimetic and Total Synthetic Routes from Natural Precursors

A significant breakthrough in the synthesis of this compound has been its preparation from the natural precursor, ptychantin A. researchgate.netresearchgate.netnih.govresearchmap.jp Ptychantin A, a highly oxygenated labdane (B1241275) diterpenoid isolated from the liverwort Ptychanthus striatus, provides a structurally relevant starting point for the synthesis. researchgate.netnih.govresearchmap.jp

Optimization of Synthetic Yields and Stereoselectivity

Achieving high yields and precise control over the stereochemistry of the molecule are critical aspects of synthesizing this compound. In the synthetic route from ptychantin A, stereoselectivity is a key consideration. For instance, in the related synthesis of forskolin (B1673556) from the same precursor, a modification of the Corey-Bakshi-Shibata (CBS) methodology was employed for the asymmetric reduction of a dienone intermediate, achieving an enantiomeric excess (ee) of 98%. researchgate.net The intramolecular Diels-Alder reaction of a derived tetrolate proceeded with minimal loss of enantiomeric purity, demonstrating the feasibility of maintaining stereochemical integrity throughout the synthetic sequence. researchgate.net Such strategies are crucial for producing enantiomerically pure this compound, which is essential for its specific biological interactions.

Semisynthetic Approaches and Preparation of Structural Analogs for Mechanistic Studies

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a common strategy for preparing structural analogs of complex molecules like this compound. These analogs are instrumental in structure-activity relationship (SAR) studies, helping to elucidate the molecular mechanisms of action. ebi.ac.uk

By systematically altering different functional groups on the forskolin scaffold, researchers can probe the structural requirements for binding to and modulating the function of target proteins, such as adenylyl cyclase and glucose transporters. researchgate.netnih.gov For example, the preparation of various B-ring functionalized intermediates has been explored for the synthesis of this compound derivatives. researchgate.net These analogs, with modifications at positions such as the 6- and 7-hydroxyl groups, are valuable tools for understanding how different parts of the molecule contribute to its biological activity. researchgate.net The creation of a variety of semisynthetic analogs, including those with alterations at the 1-, 6-, 7-, 9-, 11-, and 14/15-positions of the parent forskolin molecule, has provided a rich dataset for SAR studies. researchgate.net

Isotopic Labeling and Radiosynthesis of this compound for Advanced Research Applications

For advanced research applications, particularly in molecular imaging and pharmacology, isotopically labeled versions of this compound are required. Radiosynthesis allows for the incorporation of a radioactive isotope, such as carbon-11, into the molecule, enabling its detection and quantification in biological systems using techniques like Positron Emission Tomography (PET).

[11C]this compound has been synthesized for use as a potential imaging agent to visualize the adenylyl cyclase system. nih.gov The synthesis was achieved through the acetylation of the corresponding deacetyl-precursor using [11C]acetylchloride in the presence of dimethylaminopyridine. nih.gov This radiolabeling strategy yielded [11C]this compound with a radiochemical yield of 15%, calculated from the trapped [11C]CO2. nih.gov

The availability of [11C]this compound, along with other radiolabeled forskolin analogs, provides a powerful tool for comparative studies. As the 1- and 9-hydroxyl groups are critical for the specific binding and activation of adenylyl cyclase, [11C]this compound serves as a valuable nonspecific analog in these investigations, helping to differentiate specific receptor binding from nonspecific tissue accumulation. nih.gov

Mechanistic Elucidation of 1,9 Dideoxyforskolin’s Biological Actions

Cyclic Adenosine Monophosphate (cAMP)-Independent Modulatory Effects of 1,9-Dideoxyforskolin on Cellular Signaling

Modulation of Ion Channel Function by this compound

This compound has been shown to directly interact with and modulate the function of various ion channels, independent of its inability to activate adenylyl cyclase.

Research has demonstrated that this compound can directly affect the function of nicotinic acetylcholine (B1216132) receptors (nAChRs). In pheochromocytoma (PC12) cells, both forskolin (B1673556) and this compound were found to have anesthetic-like effects on nAChRs. caymanchem.com Patch-clamp studies on chromaffin cells revealed that both compounds could block nAChR currents in a manner not mediated by adenylyl cyclase activation. nih.gov

Specifically, this compound was found to be a more potent blocker of nAChRs than forskolin. nih.gov In studies using PC12 cells, this compound inhibited carbamylcholine-elicited sodium ion (Na+) flux through the nicotinic receptor-gated channel with an IC50 value of 1.6µM, making it two- to three-fold more potent than forsklin. nih.gov This direct interaction with the receptor-channel complex underscores a significant cAMP-independent action of this forskolin analog. nih.gov

This compound exhibits calcium channel blocking properties. nih.gov In vascular smooth muscle, it was shown to inhibit contraction induced by high potassium levels, an effect that could be counteracted by increasing the extracellular calcium concentration. ncats.iojst.go.jp This suggests an action similar to that of a calcium channel blocker. jst.go.jp

Further studies on rat cerebellar granule cells showed that this compound reduced the increase in intracellular calcium concentration following membrane depolarization. nih.gov The estimated IC50 for this effect was 54 µM. nih.gov Patch-clamp experiments confirmed that this compound at a concentration of 100 µM inhibited voltage-activated calcium currents by 63%, an effect not observed with forskolin under the same conditions. nih.gov This blocking action does not appear to be specific to a particular type of calcium channel. nih.gov

This compound has been demonstrated to directly suppress the activity of several types of voltage-gated potassium (K+) channels. plos.orgnih.gov This effect is independent of adenylyl cyclase activation, as the non-activating analog produces similar effects to forskolin. nih.gov

In sympathetic neurons, both forskolin and this compound reversibly suppress the delayed rectifier K+ current (IKV). plos.orgnih.gov Given that IKV is primarily mediated by Kv2.1 channels, further investigation in HEK-293 cells expressing Kv2.1 confirmed that both compounds reversibly suppressed these currents. plos.orgnih.gov Forskolin has also been shown to directly inhibit cloned Kv1.1 and Kv1.4 channels. plos.org This direct channel block can alter neuronal excitability and firing patterns. plos.orgnih.gov

Calcium Channel Antagonism by this compound

Interaction with Membrane Transport Proteins (e.g., Glucose Transporters, ABCB1/MDR1)

This compound is recognized as an inhibitor of the glucose transporter, GLUT1. ncats.ioresearchgate.netacs.orgebi.ac.uk Its inhibitory effect on hexose (B10828440) transport has been shown to be analogous to that of forskolin, but independent of cAMP, as this compound does not activate adenylyl cyclase. portlandpress.com This interaction with glucose transporters highlights a significant metabolic regulatory role for this compound outside of the classical cAMP pathway.

In addition to its effects on glucose transport, this compound interacts with the ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein or the multidrug resistance protein (MDR1). plos.org This transporter is involved in the efflux of various substances from cells. The interaction of this compound with ABCB1 suggests a role in modulating multidrug resistance, a phenomenon also observed with forskolin. ncats.io Research has shown that this compound can partially reverse doxorubicin (B1662922) resistance in certain cancer cell lines, indicating its potential to inhibit the efflux function of ABCB1. rndsystems.com

Enzymatic Activity Modulation by this compound

This compound has been identified as a modulator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a wide array of cellular processes. harvard.edufrontiersin.org Unlike its parent compound, forskolin, which is a well-known activator of adenylyl cyclase, the effects of this compound on PP2A appear to be independent of cyclic AMP (cAMP) levels. harvard.edufrontiersin.org

Research indicates that this compound can indirectly trigger PP2A activity. harvard.edu This activation is significant as PP2A is a tumor suppressor that is often functionally inactivated in various cancers, including myeloid leukemias. frontiersin.orgfrontiersin.org The mechanism underlying this activation involves the reduction of phosphorylation on the C-terminal tail of the PP2A catalytic subunit (PP2AC) at tyrosine 307 (Y307). frontiersin.org This dephosphorylation event leads to the activation of the PP2A holoenzyme. frontiersin.org

Studies have shown that the anti-leukemic effects of this compound are comparable to those of forskolin, further supporting the notion that its mechanism of action is not reliant on the cAMP pathway. frontiersin.orgfrontiersin.org The ability of this compound to induce dephosphorylation of PP2A substrates has been demonstrated, and this effect can be reversed by okadaic acid, a known PP2A inhibitor. nih.gov The precise molecular interactions through which this compound leads to PP2A activation are still under investigation, but it is clear that it does not operate through the canonical cAMP signaling pathway typically associated with forskolin. nih.gov

The influence of this compound on prostaglandin (B15479496) synthesis pathways is less direct and primarily serves as a control to differentiate its actions from those of forskolin. Prostaglandin E2 (PGE2) is known to enhance the capsaicin-elicited current in sensory neurons through a mechanism mediated by the cAMP transduction cascade. nih.goviu.edu Forskolin, by activating adenylyl cyclase and increasing intracellular cAMP, mimics this sensitizing effect of PGE2. nih.goviu.edu

In contrast, this compound, which does not activate adenylyl cyclase, has been shown to have no effect on the capsaicin-elicited current. nih.goviu.edu This lack of activity highlights that the stimulation of pathways sensitive to prostaglandin-mediated cAMP signaling is a characteristic of forskolin and not its non-adenylyl cyclase activating analogue. nih.goviu.edu Therefore, this compound is a crucial tool for demonstrating that the enhancement of capsaicin (B1668287) responses by forskolin is specifically due to the activation of the cAMP pathway, a pathway also utilized by prostaglandins.

Activation of Protein Phosphatase 2A (PP2A)

Comparative Mechanistic Studies: Differentiating the Actions of this compound from Forskolin and Other Diterpenoid Analogs

This compound is a pivotal analog for distinguishing the cAMP-dependent and independent effects of forskolin. nih.gov While forskolin is a potent activator of adenylyl cyclase, this compound does not share this property, making it an ideal negative control in studies investigating the role of the cAMP pathway. nih.govjneurosci.orgarvojournals.org

Numerous studies have highlighted the cAMP-independent actions of both forskolin and this compound. For instance, both compounds can block nicotinic acetylcholine receptor currents in chromaffin cells, an effect not mediated by adenylyl cyclase activation. nih.gov However, there are also clear distinctions in their activities. This compound is a more potent blocker of Ca2+ channels than forskolin. nih.govnih.gov In rat cerebellar granule cells, this compound significantly reduces the increase in intracellular Ca2+ concentration in response to membrane depolarization, a much stronger effect than that observed with forskolin. nih.gov Patch-clamp experiments confirmed that this compound inhibits voltage-activated Ca2+ currents, whereas forskolin has no significant effect under the same conditions. nih.gov

The differential effects extend to other cellular processes. In studies on primary trophoblasts, forskolin induces widespread phosphatidylserine (B164497) (PS) externalization, a phenomenon that requires both increased intracellular cAMP and the stimulation of membrane transporters. plos.org this compound alone, which can interact with membrane transporters but not raise cAMP, is unable to cause this widespread PS externalization. plos.org This demonstrates that some of forskolin's biological actions are pleiotropic, resulting from a combination of its effects on cAMP and other cellular components. plos.org

Furthermore, in the context of synaptic transmission, forskolin enhances excitatory postsynaptic currents (EPSCs) by increasing the probability of neurotransmitter release, an effect mediated by cAMP. jneurosci.org In contrast, this compound does not alter the peak EPSC, confirming the cAMP dependency of this synaptic enhancement. jneurosci.org However, both forskolin and this compound have been shown to inhibit acetylcholine-induced currents in PC12 cells, suggesting a direct effect on the nicotinic receptor or the surrounding lipid membrane, independent of cAMP. amegroups.cn In this case, this compound was found to be slightly more potent than forskolin, which is consistent with the more lipophilic nature of this compound allowing for greater perturbation of the plasma membrane. amegroups.cn

The following table summarizes the comparative effects of Forskolin and this compound on various biological targets and processes:

| Biological Target/Process | Forskolin Effect | This compound Effect | cAMP Dependent? | References |

| Adenylyl Cyclase Activation | Potent Activator | Inactive | Yes | jneurosci.org, nih.gov, arvojournals.org |

| Protein Phosphatase 2A (PP2A) Activation | Activates | Activates | No | harvard.edu, frontiersin.org, frontiersin.org |

| Proteoglycan/GAG Synthesis Initiation | Inhibits | Inhibits | No | researchgate.net, nih.gov, bvsalud.org |

| Nicotinic Acetylcholine Receptor Current (Chromaffin Cells) | Blocks | Blocks | No | nih.gov |

| Ca2+ Channel Blockade | Weak Blocker | Potent Blocker | No | nih.gov, nih.gov |

| Phosphatidylserine (PS) Externalization (Trophoblasts) | Induces | Does not induce (alone) | Yes (partially) | plos.org |

| Excitatory Postsynaptic Current (EPSC) Enhancement | Enhances | No effect | Yes | jneurosci.org |

| Acetylcholine-Induced Current (PC12 Cells) | Inhibits | Inhibits (slightly more potent) | No | amegroups.cn |

| Capsaicin-Elicited Current Enhancement | Enhances | No effect | Yes | nih.gov, iu.edu |

| Na+,K+,Cl- Cotransport Stimulation | Stimulates | Little to no effect | Yes | arvojournals.org |

This comparative data underscores the utility of this compound as an essential research tool. It allows for the dissection of the complex biological activities of forskolin, separating its well-established cAMP-mediated effects from its other, often overlooked, cAMP-independent actions. nih.gov These studies reveal that while some effects are shared between the two diterpenes, indicating a common, non-cAMP-dependent mechanism, other actions are unique to forskolin and its ability to activate adenylyl cyclase.

Advanced Research Applications and Experimental Methodologies Utilizing 1,9 Dideoxyforskolin

Role as a Negative Control in Cyclic AMP Signaling Research

1,9-Dideoxyforskolin serves as an essential negative control in research focused on cyclic AMP (cAMP) signaling pathways. jneurosci.orgnih.govphysiology.org Unlike its parent compound, forskolin (B1673556), which is a potent activator of adenylyl cyclase, this compound does not stimulate this enzyme and therefore does not increase intracellular cAMP levels. jneurosci.orgphysiology.orgnih.govnih.gov This property allows researchers to distinguish between cellular effects mediated by cAMP and those that are independent of this signaling pathway. jneurosci.orgphysiology.orgnih.govnih.gov

For instance, in studies on neuronal excitability, the observation that forskolin's effects are not replicated by this compound confirms that the observed changes are indeed mediated by cAMP. jneurosci.orgnih.gov Similarly, in studies of hippocampal synaptic plasticity, the inability of this compound to mimic forskolin's enhancement of the field excitatory postsynaptic potential (EPSP) slope demonstrates the cAMP-dependence of this potentiation. jneurosci.orgnih.gov Research on the regulation of N-methyl-d-aspartate (NMDA) receptors in the hippocampus also utilized this compound to confirm that the potentiation of NMDA-induced currents by forskolin was due to cAMP elevation. pnas.org Furthermore, in studies of eating behavior, this compound failed to stimulate eating when administered to the perifornical hypothalamus, unlike forskolin, indicating the involvement of cAMP in this response. physiology.org

The use of this compound is also crucial in cancer research. In studies on acute myeloid leukemia, the lack of a cytotoxic effect from this compound in combination with daunorubicin, in contrast to the synergistic effect seen with forskolin, pointed to a cAMP-dependent mechanism. researchgate.net Similarly, in studies on glucocorticoid-resistant leukemia, this compound did not synergize with hydrocortisone (B1673445) to induce cell death, unlike forskolin, confirming the role of the cAMP signaling pathway. core.ac.uk

Dissecting Cyclic AMP-Independent Cellular Responses

This compound is instrumental in uncovering cellular responses that are not mediated by cyclic AMP (cAMP). nih.govnih.gov Because it does not activate adenylyl cyclase, any cellular effect observed with this compound can be attributed to mechanisms independent of the cAMP pathway. nih.govnih.gov This allows researchers to isolate and study the pleiotropic, non-cAMP-mediated effects of diterpenoid compounds like forskolin. core.ac.ukplos.orgnih.gov

One of the well-documented cAMP-independent actions of this compound is its ability to modulate various ion channels. nih.govnih.govnih.gov For example, it has been shown to block voltage-activated Ca2+ currents in rat cerebellar granule cells. nih.gov Additionally, both forskolin and this compound have been found to block nicotinic acetylcholine (B1216132) receptor currents in chromaffin cells, an effect not mediated by cAMP activation. nih.gov In sympathetic neurons, both compounds reversibly suppress the delayed rectifier K+ current (IKV). nih.govplos.org

Furthermore, research has shown that this compound can influence other cellular processes independently of cAMP. For example, it has been implicated in the induction of CYP3A gene expression through the pregnane (B1235032) X receptor (PXR). psu.edu In studies on trophoblast fusion, this compound, which stimulates membrane transporters but not adenylyl cyclase, was used to demonstrate that widespread phosphatidylserine (B164497) externalization requires both transporter stimulation and increased intracellular cAMP. plos.orgnih.gov

Applications in Specific Biological Systems and Cellular Models

Studies on Neuronal Excitability and Synaptic Function (e.g., Sympathetic Neurons, Cerebellar Granule Cells, Hippocampal Synapses)

This compound has been a valuable tool in neuroscience research to probe the cAMP-independent effects of forskolin and to understand the complex regulation of neuronal excitability and synaptic transmission.

Sympathetic Neurons: In rat sympathetic neurons, both forskolin and its derivative, this compound, have been found to reversibly suppress the delayed rectifier K+ current (IKV). nih.govplos.org This effect is independent of cAMP synthesis. plos.org This direct block of native Kv2.1 channels, which are major contributors to IKV, is suggested to contribute to the reduction in excitability of these neurons. nih.govplos.org

Cerebellar Granule Cells: In cultured rat cerebellar granule neurons, this compound was shown to inhibit the volume-activated efflux of Cl- and taurine. capes.gov.br Furthermore, it specifically blocks the transient A-type K+ current (IA) in a voltage- and concentration-dependent manner, an effect not replicated by cAMP-increasing agents. nih.gov This compound also exhibits a Ca2+ channel blocker-like action, reducing the increase in cytosolic free Ca2+ concentration in response to membrane depolarization. nih.gov This effect is due to the inhibition of voltage-activated Ca2+ currents and is not specific to a particular Ca2+ channel type. nih.gov

Hippocampal Synapses: At Schaffer collateral-CA1 synapses in the rat hippocampus, the potentiation of the field excitatory postsynaptic potential (EPSP) by forskolin is not mimicked by this compound, indicating that this effect is mediated by the activation of adenylyl cyclase. jneurosci.orgnih.gov This has been a key piece of evidence supporting the role of the cAMP cascade in enhancing the evoked and spontaneous release of neurotransmitter at these synapses. jneurosci.org

Investigations into Trophoblast Cellular Fusion and Membrane Dynamics (e.g., Phosphatidylserine Externalization)

Research into the mechanisms of trophoblast fusion and associated membrane changes has utilized this compound to separate the cAMP-dependent and independent effects of forskolin, a common agent used to induce trophoblast differentiation and fusion in vitro. plos.orgnih.govresearchgate.net

A key finding from these studies is the role of this compound in understanding the externalization of phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the cell membrane. plos.orgnih.govscience.gov While forskolin treatment leads to widespread PS externalization in primary trophoblasts, this effect is not solely due to the elevation of cAMP. plos.orgnih.gov

Studies have shown that this compound, which does not activate adenylyl cyclase but does modulate membrane transporters, does not significantly stimulate PS externalization or trophoblast fusion on its own. plos.org However, when combined with exogenous cAMP, this compound treatment leads to a trend of increased PS externalization. plos.org This suggests that the extensive PS exposure observed with forskolin requires both the stimulation of membrane transporters (a cAMP-independent effect) and an increase in intracellular cAMP levels. plos.orgnih.gov

Research in Leukemogenesis and Cancer Cell Signaling

This compound has been employed as a critical tool in cancer research, particularly in the study of leukemogenesis and the signaling pathways that drive cancer cell proliferation and survival. nih.govnih.gov Its ability to activate protein phosphatase 2A (PP2A) independently of cyclic AMP (cAMP) has made it valuable for investigating PP2A's role as a tumor suppressor. nih.gov

Impaired PP2A activity has been linked to several forms of leukemia, including B-cell chronic lymphocytic leukemia, Philadelphia-chromosome positive acute lymphoblastic leukemia (Ph+ ALL), and blast crisis chronic myelogenous leukemia (CML-BC). nih.gov Research has shown that pharmacological reactivation of PP2A by agents such as this compound can effectively counteract leukemogenesis. nih.govnih.gov

Specifically, in in vitro and in vivo models of these cancers, this compound has been shown to:

Induce apoptosis in primary CML-BC and Ph+ ALL blasts. nih.gov

Impair the clonogenic potential of leukemia cells. nih.gov

Promote differentiation of cancer cells. nih.gov

Suppress leukemogenesis in animal models. nih.gov

Furthermore, studies have demonstrated that this compound can induce apoptosis in both imatinib-sensitive and -resistant CML cell lines, including those with the T315I mutation, without affecting normal hematopoietic progenitors. jci.org This highlights the potential of targeting PP2A as a therapeutic strategy to overcome drug resistance in leukemia. nih.gov The use of this compound has been instrumental in confirming that these anti-leukemic effects are mediated through PP2A activation and are independent of the cAMP signaling pathway. jci.org

Future Trajectories and Emerging Research Avenues for 1,9 Dideoxyforskolin

Identification of Novel Molecular Targets and Binding Partners

While 1,9-Dideoxyforskolin is recognized as an inactive analog of forskolin (B1673556) concerning adenylyl cyclase activation, research is uncovering a range of other molecular targets, suggesting a more complex pharmacological profile than previously understood. rndsystems.comscbt.comcaymanchem.com

A significant area of investigation is its interaction with glucose transporters. researchgate.net Specifically, this compound has been identified as an inhibitor of the glucose transporter 1 (GLUT1). researchgate.netplos.org This inhibition is of particular interest in the context of diabetic complications, such as retinopathy, where elevated glucose transport via GLUT1 is a key pathological factor. researchgate.net Studies have shown that this compound can lower retinal glucose levels in diabetic models, an effect equivalent to that of forskolin but independent of cyclic AMP (cAMP) elevation. researchgate.net This suggests a direct interaction with GLUT1, a finding supported by research in L6 muscle cells where it inhibited both basal and insulin-stimulated hexose (B10828440) transport. nih.govnih.gov

Another critical molecular pathway being explored is its role as a Protein Phosphatase 2A (PP2A)-activating drug (PAD). harvard.edufrontiersin.orgjpionline.org PP2A is a tumor suppressor that is often inactivated in various cancers, including acute myeloid leukemia (AML). frontiersin.org this compound, along with forskolin, can indirectly trigger PP2A activity. harvard.edufrontiersin.org This effect appears to be independent of adenylate cyclase activation and may involve the reduction of phosphorylation on the C-terminal tail of the PP2A catalytic subunit. frontiersin.org The activation of PP2A by this compound has been shown to impair leukemogenesis by antagonizing the effects of oncogenic signals. researchgate.net This has led to the identification of SET, a negative regulator of PP2A, as a potential binding partner. frontiersin.org By activating PP2A, this compound can lead to the dephosphorylation and subsequent suppression of key signaling molecules such as ERK, STAT5, and STAT4. nih.gov

Beyond these, this compound is also known to interact with other membrane transporters, including voltage-gated K+ channels and the ATP-binding cassette sub-family member B1 (ABCB1). plos.org

Exploration of Uncharacterized Biological Activities and Physiological Roles

The identification of novel molecular targets for this compound has opened the door to exploring its broader biological activities and physiological roles, many of which are independent of cAMP signaling pathways.

One such emerging area is in immunology. Research has demonstrated that this compound regulates the production of interferon-gamma (IFN-γ) in natural killer (NK) cells. nih.gov By activating PP2A, the compound leads to decreased phosphorylation of downstream signaling molecules, which in turn suppresses IFN-γ gene expression and protein secretion. nih.gov This suggests a potential role for this compound in modulating immune responses.

Another uncharacterized activity has been observed in placental trophoblasts. The process of trophoblast fusion, which is crucial for placental development, involves the externalization of phosphatidylserine (B164497) (PS). Studies have shown that widespread PS externalization requires both increased intracellular cAMP levels and the stimulation of membrane transporters. plos.org Interestingly, this compound alone, which stimulates membrane transporters but not adenylyl cyclase, is not sufficient to cause this effect. plos.org However, when combined with a cAMP-elevating agent, it leads to significant PS externalization, highlighting a synergistic role in this fundamental physiological process. plos.org

Furthermore, early research has pointed to other potential biological effects, such as the partial reversal of doxorubicin (B1662922) resistance in murine sarcoma cells and a potential interaction with P-glycoprotein, a multidrug transporter. rndsystems.comcapes.gov.br The compound has also been investigated for its effects on nicotinic acetylcholine (B1216132) receptors. caymanchem.com These preliminary findings warrant further investigation to fully characterize the physiological implications of these activities.

Development of Advanced Chemical Probes and Derivatized Analogs

The unique pharmacological profile of this compound makes it an interesting scaffold for the development of advanced chemical probes and derivatized analogs. While much of the existing research focuses on it as an analog of forskolin, its distinct activities suggest it could serve as a parent compound for creating new research tools. researchgate.netebi.ac.uk

The synthesis of this compound has been achieved from natural products like ptychantin A. researchgate.netebi.ac.uk This synthetic accessibility opens up possibilities for creating derivatives with modified functional groups to probe its interactions with targets like GLUT1 and PP2A. For instance, the development of B-ring functionalized intermediates has been explored for the preparation of this compound derivatives. acs.org

By generating a library of analogs, researchers could perform detailed structure-activity relationship (SAR) studies. These studies would be invaluable for:

Mapping the Binding Site: Identifying the key chemical features of this compound responsible for its interaction with GLUT1, the PP2A complex, and other binding partners.

Developing Selective Probes: Creating highly specific molecules that can be used to study the function of these targets in complex biological systems. For example, a fluorescently-labeled derivative could be used to visualize GLUT1 trafficking or its localization within the cell membrane.

Optimizing Therapeutic Potential: Modifying the structure to enhance its potency and selectivity for specific targets, potentially leading to the development of new therapeutic agents for conditions like cancer or diabetic complications.

While the synthesis of various forskolin derivatives is well-documented, the focused development of a new generation of chemical probes based on the this compound structure represents a promising and largely untapped area of research. dntb.gov.ua

常见问题

Q. What experimental approaches are used to assess 1,9-Dideoxyforskolin’s role in modulating multidrug resistance (MDR) in cancer cells?

- Methodological Answer: Time-course concentration assays comparing this compound with analogs (e.g., forskolin and 1-deoxyforskolin) can reveal its cellular uptake kinetics and potency in reversing drug efflux. Fluorescent substrate accumulation assays (e.g., using vinblastine) combined with competitive binding studies are critical to evaluate its interaction with ABC transporters like P-glycoprotein. These experiments should include controls for adenylate cyclase activity to isolate cAMP-independent effects .

Q. How can researchers evaluate the compound’s biphasic effect on intracellular cAMP levels?

- Methodological Answer: Conduct dose-response experiments (0–100 µM) to measure cAMP accumulation in target cells (e.g., neuronal or endocrine cells) using radioimmunoassays or ELISA. Time-course studies (0–60 minutes) are necessary to capture transient vs. sustained effects. To distinguish direct adenylate cyclase modulation from secondary pathways, use adenylate cyclase inhibitors (e.g., SQ22536) and compare results with forskolin, its active analog .

Q. What standardized protocols ensure compound purity and structural verification in experimental studies?

- Methodological Answer: High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for molecular weight validation are essential. Cross-referencing with CAS No. 64657-18-7 and supplier certifications (e.g., Sigma-Aldrich D3658) ensures batch consistency .

Advanced Research Questions

Q. How can contradictory data on this compound’s cAMP modulation be resolved?

- Methodological Answer: Dual-phase experimental designs are recommended: (1) Low concentrations (1–10 µM) to study cAMP suppression via glucose transporter inhibition, and (2) higher concentrations (>20 µM) to assess off-target adenylate cyclase activation. Use adenylate cyclase-deficient cell lines or CRISPR-edited models to isolate cAMP-independent mechanisms .

Q. What methodologies elucidate this compound’s cAMP-independent modulation of ion channels?

- Methodological Answer: Patch-clamp electrophysiology in cardiac myocytes or neuronal cells can quantify voltage-dependent Na+/Ca2+ channel activity. Combine with calcium imaging (e.g., Fura-2 AM) to measure Ca2+ influx under K+ depolarization. Pharmacological blockers (e.g., DIDS for Cl− channels) help identify specific targets .

Q. How does this compound restore PP2A activity in BCR/ABL+ leukemia models?

- Methodological Answer: Use imatinib-sensitive/resistant BCR/ABL+ cell lines to measure PP2A activity via phosphatase assays (e.g., malachite green detection). Clonogenic assays and xenograft models validate leukemogenic potential reduction. Transcriptomic profiling (RNA-seq) identifies downstream targets like c-MYC or AKT .

Q. What experimental designs clarify its role in steroidogenesis inhibition?

- Methodological Answer: Rat Leydig cell models treated with this compound (10–50 µM) can quantify androstenedione/testosterone ratios via LC-MS. Glucose deprivation controls and GLUT1/4 knockdown (siRNA) isolate glucose transport-dependent effects on 17β-hydroxysteroid dehydrogenase (17βHSD) activity .

Q. How to investigate its potentiation of GABAAR currents in O-GlcNAcylation-dependent pathways?

- Methodological Answer: Whole-cell patch-clamp recordings in hippocampal slices under GlcN+TMG-induced O-GlcNAc iLTD conditions. Co-application with adenylate cyclase/PKA inhibitors (e.g., SQ22536, H-89) confirms cAMP-independent potentiation. Normalize eIPSC amplitudes post-O-GlcNAc iLTD to quantify rescue efficacy .

Data Contradiction & Mechanistic Analysis

Q. How to address conflicting reports on this compound’s role in glucose transport inhibition vs. metabolic modulation?

- Methodological Answer: Compare glucose uptake assays (e.g., 2-NBDG fluorescence) in adipocytes vs. cancer cells. Use cytochalasin B binding competition assays to confirm GLUT1/4 affinity. Transcriptomic analysis (e.g., RNA-seq) identifies tissue-specific regulatory networks, while metabolomics (GC-MS) profiles downstream ATP/NADPH flux .

Q. What strategies differentiate its direct vs. indirect effects on nicotinic acetylcholine receptors (nAChRs)?

- Methodological Answer: Single-channel recordings in PC12 cells or chromaffin cells under nicotine stimulation. Co-application with α-bungarotoxin (nAChR antagonist) and calcium imaging distinguishes direct receptor blockade from downstream Ca2+ signaling interference. Cross-validate with forskolin analogs lacking adenylate cyclase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。